molecular formula C19H20ClN3O4 B1669518 Cyclopyrimorate CAS No. 499231-24-2

Cyclopyrimorate

Cat. No.: B1669518
CAS No.: 499231-24-2
M. Wt: 389.8 g/mol
InChI Key: BXIGJZDQFDFASM-UHFFFAOYSA-N
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Description

Cyclopyrimorate is a novel herbicide primarily used for weed control in rice fields. It is known for its unique mode of action, targeting the enzyme homogentisate solanesyltransferase, which is involved in the biosynthesis of plastoquinone. This compound has shown high efficacy against a variety of weeds, including those resistant to acetolactate synthase inhibitors .

Mechanism of Action

Target of Action

Cyclopyrimorate primarily targets Homogentisate Solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This makes HST a novel target site of commercial herbicides .

Mode of Action

The mode of action of this compound is antagonistic inhibition of auxin-induced growth . This compound and/or its metabolite, des-morpholinocarbonyl this compound (DMC), inhibit HST . In vitro assays have shown that HST in Arabidopsis thaliana was strongly inhibited by DMC and weakly by this compound .

Biochemical Pathways

This compound affects the plastoquinone biosynthesis pathway . It causes significant accumulation of homogentisate and a reduction in the level of plastoquinone . This is similar to the effects caused by existing carotenoid biosynthesis inhibitors, mesotrione and norflurazon .

Pharmacokinetics

It’s known that a metabolite of this compound, dmc, was detected in plants . This suggests that this compound is metabolized in plants to form DMC, which then interacts with the target enzyme, HST .

Result of Action

The action of this compound results in bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors . The inhibition of HST leads to a significant accumulation of homogentisate and a reduction in the level of plastoquinone .

Action Environment

It’s known that this compound is a highly effective bleaching herbicide for weed control in rice fields This suggests that it may be particularly effective in aquatic environments like rice paddies

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopyrimorate is synthesized through a series of chemical reactions involving intermediate compounds. The synthesis begins with the alkylation of a precursor compound, followed by cyclization to form a key cyclopropyl intermediate. Another intermediate is prepared through chlorination and selective hydrolysis. These intermediates are then coupled under optimized conditions to form the final product .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical routes as in the laboratory. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide. The production involves stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Cyclopyrimorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of herbicidal activity .

Scientific Research Applications

Cyclopyrimorate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of homogentisate solanesyltransferase, a novel target site for commercial herbicides. This distinct mode of action makes it highly effective against weeds resistant to other herbicides .

Properties

IUPAC Name

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGJZDQFDFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198157
Record name 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499231-24-2
Record name Cyclopyrimorate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPYRIMORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 6.50 g (23.5 mmol) of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinol were added 39 g of toluene and 2.62 g (25.9 mmol) of triethylamine, and the resultant mixture was stirred at 30° C. To the mixture was added dropwise 7.73 g (51.7 mmol) of morpholinecarbonyl chloride over one hour. The reaction mixture was subjected to reaction at 30° C. for 2 hours, and then further heated to 50° C. to effect a reaction for 2 hours. After completion of the reaction, pure water was added to the reaction mixture, and an organic phase and an aqueous phase were separated, and then the resultant organic phase was quantitatively determined by an HPLC internal standard analysis method, which showed that 9.07 g of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl morpholine-4-carboxylate (yield: 99%) was obtained.
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6.5 g
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39 g
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2.62 g
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Synthesis routes and methods II

Procedure details

To 6.50 g (23.5 mmol) of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinol were added 39 g of methyl isobutyl ketone and 3.57 g (25.9 mmol) of potassium carbonate, and the resultant mixture was stirred at 50° C. To the mixture was added dropwise 3.87 g (25.9 mmol) of morpholinecarbonyl chloride over one hour. The reaction mixture was subjected to reaction at 50° C. for 4 hours. After completion of the reaction, the resultant opaque mixture was subjected to filtration, and washed with methyl isobutyl ketone, and then the resultant organic phase was quantitatively determined by an HPLC internal standard analysis method, which showed that 9.00 g of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl morpholine-4-carboxylate (yield: 98%) was obtained.
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6.5 g
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reactant
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3.57 g
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39 g
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Synthesis routes and methods III

Procedure details

To 19.0 g (68.8 mmol) of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinol were added 51.3 g of acetone and 10.5 g (75.7 mmol) of potassium carbonate, and the resultant mixture was stirred at 30° C. To the mixture was added dropwise 11.3 g (75.7 mmol) of morpholinecarbonyl chloride over one hour. The reaction mixture was subjected to reaction at 30° C. for 5 hours. After completion of the reaction, pure water was added to the reaction mixture to deposit solids, and then the solids were taken out by filtration. The resultant solids were dried under a reduced pressure, and the solids were quantitatively determined by an HPLC internal standard analysis method, which showed that 26.6 g of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl morpholine-4-carboxylate (yield: 99%) was obtained.
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19 g
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51.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of cyclopyrimorate?

A: this compound and its active metabolite, des-morpholinocarbonyl this compound (DMC), act by inhibiting homogentisate solanesyltransferase (HST) [, ]. This enzyme is a key player in the plastoquinone (PQ) biosynthesis pathway, responsible for catalyzing the prenylation of homogentisate [, ]. Inhibition of HST disrupts PQ production, leading to a deficiency in this essential cofactor for photosynthesis. This disruption ultimately results in the bleaching and death of susceptible plants [, ].

Q2: How does the activity of DMC compare to this compound and other commercial herbicides?

A: Des-morpholinocarbonyl this compound (DMC), a metabolite of this compound found in plants, exhibits significantly stronger HST-inhibitory activity compared to the parent compound [, ]. Interestingly, other commercially available bleaching herbicides targeting different steps in carotenoid biosynthesis do not inhibit HST [], highlighting the novel target of this compound and DMC.

Q3: What is the evidence supporting HST as the target of this compound?

A3: Several lines of evidence confirm HST as the target of this compound:

  • Bleaching Reversal: The bleaching effects of this compound on Arabidopsis thaliana are reversed by decyl PQ, a downstream product of the PQ biosynthesis pathway []. This suggests that the herbicidal activity stems from the disruption of PQ synthesis.
  • Homogentisate Accumulation: Treatment with this compound leads to a substantial accumulation of homogentisate, the substrate of HST, and a corresponding decrease in PQ levels [].
  • Enzyme Kinetic Analysis: In vitro studies demonstrate that DMC, the active metabolite, competitively inhibits HST with respect to homogentisate and exhibits mixed non-competitive inhibition with respect to farnesyl diphosphate, the other substrate of HST [].
  • Specificity: Neither this compound nor DMC affects the activity of 2-methyl-6-phytyl-1,4-benzoquinone/2-methyl-6-solanesyl-1,4-benzoquinone methyltransferase, another enzyme in the PQ biosynthesis pathway downstream of HST []. This further confirms the specificity of this compound and its metabolite for HST.

Q4: What is the significance of this compound's novel mode of action in the context of herbicide development?

A: The discovery of this compound as a novel HST inhibitor is significant because it represents a new herbicide mode of action [, ]. With the increasing threat of herbicide resistance, identifying new target sites within plants is crucial for developing effective weed control strategies. This compound's unique mode of action offers a valuable tool for managing weeds, especially those resistant to existing herbicides with different modes of action.

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